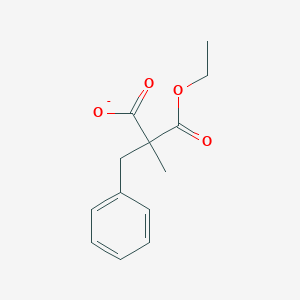
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C13H16O4. It is a derivative of propanoic acid and features a benzyl group, an ethoxy group, and a methyl group attached to the oxopropanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate typically involves the esterification of 2-methyl-3-oxopropanoic acid with benzyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Benzyl carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, resulting in the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-methyl-3-oxopropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Potassium 3-ethoxy-2-methyl-3-oxopropanoate: Similar structure but with a potassium ion instead of a benzyl group.
Uniqueness
2-Benzyl-3-ethoxy-2-methyl-3-oxopropanoate is unique due to the presence of both benzyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
113741-16-5 |
|---|---|
Molekularformel |
C13H15O4- |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
2-benzyl-3-ethoxy-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C13H16O4/c1-3-17-12(16)13(2,11(14)15)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15)/p-1 |
InChI-Schlüssel |
UBULAUQMQHOJPR-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















